(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine
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Overview
Description
The compound (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine is a complex organic molecule that features a pyrrolidine ring substituted with tert-butoxycarbonyl, isocyano, and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Isocyano Group Addition: The isocyano group can be introduced using reagents like chloroform and potassium tert-butoxide, which facilitate the formation of the isocyanide functionality.
Methoxycarbonyl Group Addition: The methoxycarbonyl group is typically introduced via esterification reactions using methanol and an appropriate acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isocyano group, leading to the formation of isocyanates.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isocyano group can yield isocyanates, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology
The compound’s structural features make it a potential candidate for studying enzyme interactions and protein modifications. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The Boc and methoxycarbonyl groups can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-amino-2-(methoxycarbonyl)pyrrolidine: Similar structure but with an amino group instead of an isocyano group.
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxy-2-(methoxycarbonyl)pyrrolidine: Similar structure but with a hydroxy group instead of an isocyano group.
Uniqueness
The presence of the isocyano group in (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a compound of significant interest in research and industrial applications .
Properties
Molecular Formula |
C12H18N2O4 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-isocyanopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9+/m0/s1 |
InChI Key |
BKIKQJPOJKHOPE-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)[N+]#[C-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
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